5-HT2B Receptor Antagonism: Confirmed Functional Selectivity (IC50 = 54 nM) with Null MAO Activity
The compound 3-anilino-1-phenyl-2H-pyrrol-5-one demonstrates functional antagonism at the 5-HT2B receptor with a cellular IC50 of 54 nM [1]. Critically, it exhibits a clean selectivity profile, testing negative for MAO-A and MAO-B inhibition, a common off-target activity among structurally related analogs [2]. In contrast, the structurally related comparator 3-anilino-1-phenyl-1H-pyrrole-2,5-dione (CAS 27036-49-3) shows high potency against MAO-A with an IC50 of 7.60 nM and against MAO-B with an IC50 of 160 nM [3].
| Evidence Dimension | Cellular 5-HT2B Antagonist Activity and MAO Inhibition |
|---|---|
| Target Compound Data | 5-HT2B IC50 = 54 nM; MAO-A/B inhibition negative |
| Comparator Or Baseline | 3-anilino-1-phenyl-1H-pyrrole-2,5-dione (CAS 27036-49-3): MAO-A IC50 = 7.60 nM; MAO-B IC50 = 160 nM |
| Quantified Difference | >7000-fold lower MAO-A potency for the target compound relative to the comparator (based on a nominal >100 µM threshold for negative result) |
| Conditions | Cellular GPCR antagonist screen (161 targets); human recombinant MAO-A/MAO-B enzymatic assays [1] [3] |
Why This Matters
This quantitative selectivity eliminates confounding MAO off-target effects in 5-HT2B functional assays, which is critical for accurate data interpretation in neuropharmacology and GPCR screening.
- [1] Table 1. - PMC. PMC11091653. 2024. View Source
- [2] Table 1. - PMC. PMC11091653. 2024. View Source
- [3] BDBM50075960. BindingDB. IC50: 7.60 nM and 160 nM. View Source
